Chiral Center Enables Enantioselective Applications Not Possible with 1-Bromohexane or 3-Bromohexane
2-Bromohexane is chiral due to the stereogenic center at C2, a property completely absent in 1-bromohexane (no chiral center) and 3-bromohexane (also chiral but with different spatial arrangement) [1]. This chirality enables the preparation of enantiomerically pure derivatives, such as (R)- and (S)-2-bromohexadecanoic acids with enantiomeric excess >95% via resolution with a recoverable chiral auxiliary [2].
| Evidence Dimension | Chirality (presence of stereogenic center) |
|---|---|
| Target Compound Data | Chiral (C2 stereocenter) |
| Comparator Or Baseline | 1-Bromohexane: achiral; 3-Bromohexane: chiral (C3 stereocenter) |
| Quantified Difference | N/A (binary property) |
| Conditions | Structural analysis |
Why This Matters
Procurement of 2-bromohexane over achiral 1-bromohexane is mandatory for any application requiring stereochemical control or the production of enantiomerically pure compounds.
- [1] Wikipedia contributors. (2009). 2-Bromohexane. Wikipedia, The Free Encyclopedia. View Source
- [2] Tiritan, M. E., et al. (2000). A practical preparation of enantiomerically pure (R)- and (S)-2-bromohexadecanoic acids. ScienceDirect. View Source
